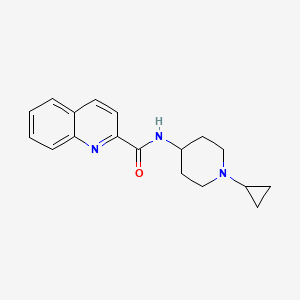![molecular formula C13H13ClN2O B7501555 N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501555.png)
N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide, also known as SR141716A, is a selective antagonist of the cannabinoid receptor CB1. This compound has been widely used in scientific research to study the effects of the endocannabinoid system and its role in various physiological processes.
Mechanism of Action
N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide acts as a competitive antagonist of the CB1 receptor, which is primarily expressed in the central nervous system. By blocking the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol, N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide can modulate the activity of the endocannabinoid system and alter various physiological processes.
Biochemical and Physiological Effects:
The use of N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide has revealed a wide range of biochemical and physiological effects related to the endocannabinoid system. For example, studies have shown that N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide can reduce food intake and body weight, suggesting a role for the endocannabinoid system in appetite regulation. Additionally, N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide has been shown to reduce pain sensitivity and inflammation, suggesting a potential therapeutic application for this compound.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide in scientific research is its selectivity for the CB1 receptor, which allows for more precise modulation of the endocannabinoid system. However, one limitation of using N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide is its potential for off-target effects, especially at high concentrations. Therefore, careful dose-response studies are necessary to ensure the specificity of the effects observed.
Future Directions
There are several future directions for research involving N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide and the endocannabinoid system. One area of interest is the role of the endocannabinoid system in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the potential therapeutic applications of CB1 receptor antagonists, including the treatment of obesity, pain, and addiction.
In conclusion, N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide is a selective CB1 receptor antagonist that has been widely used in scientific research to study the endocannabinoid system and its role in various physiological processes. Its use has revealed a wide range of effects related to appetite regulation, pain sensitivity, and inflammation, among others. While there are limitations to its use, N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide remains a valuable tool for studying the endocannabinoid system and its potential therapeutic applications.
Synthesis Methods
The synthesis of N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide involves several steps, including the preparation of the pyrrole-2-carboxamide intermediate and the subsequent coupling with the chlorobenzyl moiety. The final product is obtained after purification through chromatography and recrystallization.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide has been used in numerous studies to investigate the role of the endocannabinoid system in various physiological processes, including pain perception, appetite regulation, and addiction. It has also been used to study the effects of cannabinoids on the central nervous system and their potential therapeutic applications.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-16(13(17)12-3-2-8-15-12)9-10-4-6-11(14)7-5-10/h2-8,15H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVARFPPYQLTSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Cl)C(=O)C2=CC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Methoxy-5-methylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7501496.png)
![4-[(4-Methyl-1-oxophthalazin-2-yl)methyl]benzonitrile](/img/structure/B7501498.png)






![Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone](/img/structure/B7501537.png)


![N-[(4-bromophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501562.png)

![N-[(2-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501570.png)